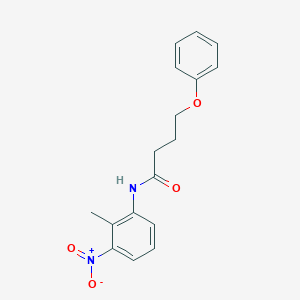

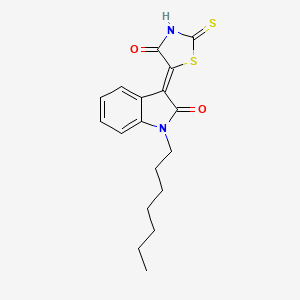

![molecular formula C16H22N2O2 B4694790 N-[3-(1-azepanyl)-3-oxopropyl]benzamide](/img/structure/B4694790.png)

N-[3-(1-azepanyl)-3-oxopropyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The stereoselective synthesis of compounds related to N-[3-(1-azepanyl)-3-oxopropyl]benzamide has been reported, highlighting the methodological approaches in obtaining these compounds with desired receptor binding properties. For example, the synthesis of N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide demonstrates the complexity and precision required in crafting molecules with specific biological activities (Gerspacher et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds within this category has been extensively analyzed using various spectroscopic techniques and computational methods. For instance, crystal structure analysis, spectral IR, NMR UV-Vis investigations, and DFT calculations have been employed to understand the geometric and electronic configurations of these molecules (Demir et al., 2016).

Chemical Reactions and Properties

Research has also delved into the chemical reactions involving benzamides and their derivatives, exploring their reactivity and potential to form various biologically relevant heterocycles. An example includes the Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes, which underscores the versatility of these compounds in synthetic chemistry (Cui et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments, including biological systems. Studies focusing on the synthesis and crystal structure determination provide insights into these aspects, contributing to the overall knowledge of the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the compound's potential therapeutic applications. Investigations into the oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives, for example, highlight the chemical versatility and potential of these compounds for further functionalization and development (Aihara et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of AKOS001412634 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in downregulating the immune system by preventing the activation of T-cells, which in turn reduces autoimmunity and promotes self-tolerance . VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels .

Mode of Action

AKOS001412634 is a first-in-class anti-PD-1/VEGF bispecific antibody , designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PD-1, AKOS001412634 can enhance the immune response against cancer cells . By blocking VEGF, it can inhibit the formation of new blood vessels, a process known as angiogenesis, which is often hijacked by cancer cells to ensure their growth and survival .

Result of Action

The molecular and cellular effects of AKOS001412634’s action include enhanced T cell activation and reduced tumor angiogenesis . This can lead to a more effective immune response against cancer cells and limit their ability to grow and spread .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AKOS001412634. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(azepan-1-yl)-3-oxopropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(18-12-6-1-2-7-13-18)10-11-17-16(20)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJYJHAWODLADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

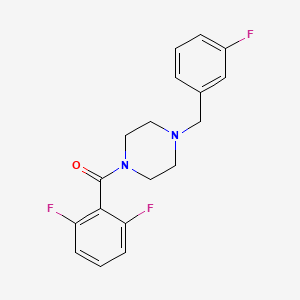

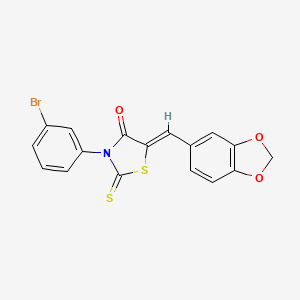

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4694710.png)

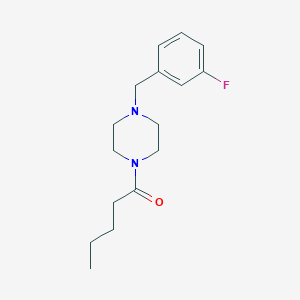

![N-[3-(acetylamino)phenyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694717.png)

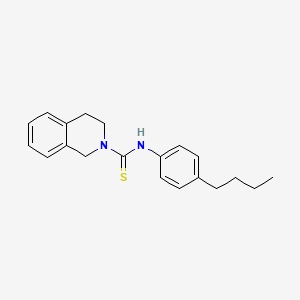

![N-cyclohexyl-N'-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}urea](/img/structure/B4694719.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694731.png)

![3-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4694748.png)

![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)

![4-ethyl-N-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694785.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)